molecular formula C14H10F4O2 B13424718 3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol

3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol

Cat. No.: B13424718
M. Wt: 286.22 g/mol
InChI Key: JOQRYFMAADFQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is a fluorinated organic compound with the molecular formula C14H10F4O2. It is known for its unique molecular structure, which includes a phenol group and a tetrafluoro-phenylethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol typically involves the reaction of phenol with a fluorinated phenylethyl halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the phenol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives .

Scientific Research Applications

3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2-Tetrafluoroethoxy)phenol
  • 3-(1,1,2,2-Tetrafluoropropoxy)phenol
  • 3-(1,1,2,2-Tetrafluorobutoxy)phenol

Uniqueness

3-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is unique due to its specific tetrafluoro-phenylethoxy moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F4O2

Molecular Weight

286.22 g/mol

IUPAC Name

3-(1,1,2,2-tetrafluoro-2-phenylethoxy)phenol

InChI

InChI=1S/C14H10F4O2/c15-13(16,10-5-2-1-3-6-10)14(17,18)20-12-8-4-7-11(19)9-12/h1-9,19H

InChI Key

JOQRYFMAADFQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(OC2=CC=CC(=C2)O)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.